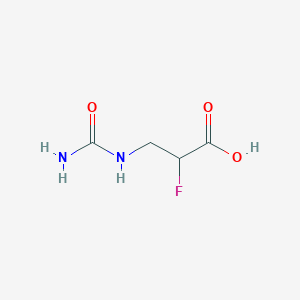

alpha-Fluoro-beta-ureidopropionic acid

Descripción general

Descripción

Barnidipina (clorhidrato) es un bloqueador de los canales de calcio de acción prolongada perteneciente al grupo de las dihidropiridinas. Se utiliza principalmente en el tratamiento de la hipertensión. Barnidipina exhibe una alta afinidad por los canales de calcio en las células musculares lisas de la pared vascular, lo que lleva a la vasodilatación y la reducción de la presión arterial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de barnidipina (clorhidrato) implica varios pasos:

Reacción de 3-hidroxipropionitrilo con dímero de ceteno: para obtener un compuesto intermedio.

Reacción del intermedio con m-nitrobenzaldehído: para formar otro intermedio.

Reacción con beta-amino etil crotonato: para producir un intermedio adicional.

Hidrólisis por un álcali: para obtener un compuesto.

Resolución con una base orgánica quiral: para aislar el enantiómero deseado.

Reacción con alcohol bencil pirrol: para formar el compuesto final.

Adición del compuesto final a una solución de ácido clorhídrico: para obtener barnidipina (clorhidrato).

Métodos de producción industrial: La producción industrial de barnidipina (clorhidrato) sigue la misma ruta sintética pero se optimiza para obtener rendimientos y pureza más altos. El proceso implica condiciones de reacción suaves, productos fácilmente separables y purificables, y el uso de materias primas fácilmente disponibles .

Análisis De Reacciones Químicas

Tipos de reacciones: Barnidipina (clorhidrato) sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Cancer Treatment

AFBA is primarily recognized for its role in cancer treatment as a metabolite of 5-FU. The metabolic pathway involves the conversion of 5-FU to alpha-fluoro-beta-alanine (AFB) via dihydropyrimidine dehydrogenase (DPD), followed by further conversion to AFBA through carbamoyltransferase. This pathway is critical as AFBA is involved in forming cytotoxic fluoronucleotides that disrupt DNA and RNA synthesis, leading to cell death in cancer cells.

Clinical Implications:

- Biomarker Potential: Research has investigated the potential of measuring AFBA levels in blood as a biomarker for monitoring 5-FU therapy. Some studies suggest that AFBA levels may correlate with therapeutic efficacy, although results have been mixed, indicating the need for further investigation.

- Combination Therapies: AFBA's interactions with other drugs can influence the efficacy of fluorouracil, suggesting potential benefits when used alongside other anticancer agents.

Metabolic Studies

AFBA's structural similarity to natural metabolites allows for exploration into its role in various biochemical pathways:

- Cellular Signaling: Its influence on cellular signaling pathways could provide insights into metabolic disorders and inflammation .

- Anti-inflammatory Effects: Recent studies have highlighted ureidopropionic acid's anti-inflammatory properties, which may extend to AFBA, suggesting it could play a role in modulating inflammatory responses within cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights AFBA's unique position among similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Ureido Propionic Acid | Contains ureido group but no fluorine | Naturally occurring; less potent biologically |

| Alpha-Fluoro-beta-Alanine | Similar fluorinated structure | Primarily studied for neurological effects |

| 5-Fluorouracil | Direct precursor; more extensively studied | Established chemotherapeutic agent |

This table underscores AFBA's specific role within the context of fluorinated amino acids and their derivatives, emphasizing its relevance in cancer therapy and metabolism.

Monitoring Therapeutic Efficacy

A case study focused on patients undergoing treatment with 5-FU assessed the correlation between AFBA levels and treatment outcomes. Results indicated that while some patients exhibited a clear relationship between elevated AFBA levels and positive therapeutic responses, others showed no significant correlation, highlighting variability in patient metabolism that warrants further exploration.

Anti-inflammatory Mechanisms

Another study investigated the effects of ureidopropionic acid (and by extension, AFBA) on inflammatory markers in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The findings demonstrated that ureidopropionic acid significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in treating inflammatory diseases .

Mecanismo De Acción

Barnidipina (clorhidrato) ejerce sus efectos bloqueando los canales de calcio tipo L en las células musculares lisas de la pared vascular. Esta inhibición evita que los iones calcio entren en las células, lo que lleva a la relajación del músculo liso y la vasodilatación. La reducción de la resistencia vascular periférica resulta en una presión arterial más baja .

Comparación Con Compuestos Similares

Barnidipina (clorhidrato) se compara con otros bloqueadores de los canales de calcio como amlodipina, nitrendipina, atenolol, enalapril e hidroclorotiazida. A diferencia de estos compuestos, barnidipina consiste en un solo enantiómero, lo que ofrece una mayor selectividad farmacológica y menos efectos secundarios . Los compuestos similares incluyen:

- Amlodipina

- Nitrendipina

- Atenolol

- Enalapril

- Hidroclorotiazida

La composición única de un solo enantiómero de barnidipina le proporciona una ventaja distintiva en términos de eficacia y seguridad .

Actividad Biológica

Alpha-Fluoro-Beta-Ureidopropionic Acid (AFBA) is a significant metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), which is widely used in cancer treatment. This compound has garnered attention due to its biological activity, particularly its role in the metabolic pathways associated with 5-FU and its potential implications in cancer therapy.

Chemical Structure and Properties

AFBA is characterized by the molecular formula C₄H₇FN₂O₃. It features a fluorine atom attached to the alpha carbon and a ureido group at the beta position. The presence of fluorine contributes to its unique chemical properties, making it an important subject in medicinal chemistry and pharmacology.

Metabolic Pathways

AFBA is formed through the metabolic transformation of 5-FU. After administration, 5-FU undergoes several enzymatic conversions, primarily by dihydropyrimidine dehydrogenase (DPD), leading to the production of alpha-fluoro-beta-alanine (FBAL) and subsequently AFBA via carbamoyltransferase. This metabolic pathway is crucial for understanding the pharmacokinetics of 5-FU and its efficacy in cancer treatment .

Antitumor Effects

AFBA plays a role in forming cytotoxic fluoronucleotides, which disrupt nucleic acid synthesis, leading to cell death in cancer cells. This mechanism underlies the antitumor effects associated with 5-FU therapy. Research indicates that AFBA may influence various biochemical pathways due to its structural similarity to natural metabolites, suggesting potential roles in cellular signaling and metabolism .

Pharmacokinetics

Studies have shown that approximately 60-90% of an administered dose of 5-FU is excreted in urine within 24 hours, primarily as FBAL, with AFBA being a significant metabolite as well. The elimination half-life for AFBA has been reported to be prolonged, averaging around 238.9 minutes . This extended half-life suggests that AFBA may remain active in the system longer than other metabolites, potentially influencing therapeutic outcomes.

Case Studies

A notable case study involved an advanced gastric cancer patient undergoing treatment with 5-FU who developed hyperammonemia due to metabolite accumulation. Measurements indicated elevated levels of AFBA and FBAL during treatment cycles, highlighting the importance of monitoring these metabolites for managing side effects and optimizing chemotherapy regimens .

Comparison with Other Compounds

AFBA shares structural similarities with other fluorinated compounds and metabolites. The following table summarizes key comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Ureido Propionic Acid | Contains ureido group but no fluorine | Naturally occurring; less potent biologically |

| Alpha-Fluoro-beta-Alanine (FBAL) | Similar fluorinated structure | Primarily studied for neurological effects |

| 5-Fluorouracil | Direct precursor; more extensively studied | Established chemotherapeutic agent |

These comparisons underscore AFBA's unique position within a broader context of fluorinated amino acids and their derivatives, emphasizing its specific role in cancer therapy and metabolism.

Propiedades

IUPAC Name |

3-(carbamoylamino)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAKABFGARQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964507 | |

| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-64-4 | |

| Record name | α-Fluoro-β-ureidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-ureidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUOROURIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is alpha-Fluoro-beta-ureidopropionic acid formed in the body?

A: this compound is formed as a metabolite during the breakdown of 5-fluorouracil (5-FU). Following the administration of 5-FU, it is rapidly metabolized, with a significant portion undergoing catabolism. The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the first step in this catabolic pathway, converting 5-FU into dihydrofluorouracil (FUH2). FUH2 is further metabolized into this compound (FUPA) [, ].

Q2: What is the significance of this compound formation in 5-FU therapy?

A: The formation of FUPA signifies the breakdown and inactivation of 5-FU in the body. This catabolic pathway significantly reduces the amount of 5-FU available to exert its antitumor effects [, ]. Therefore, strategies to modulate 5-FU catabolism, such as using DPD inhibitors like 5-ethynyluracil (EU), are being investigated to enhance the therapeutic efficacy of 5-FU [, ].

Q3: Can this compound itself be detected, and if so, how?

A: Yes, this compound can be directly detected and quantified using advanced analytical techniques like high-performance liquid chromatography (HPLC) and 19F nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques have been instrumental in characterizing the metabolic profile of 5-FU in various biological samples, including plasma, urine, and tissue extracts.

Q4: How do researchers study the impact of this compound formation in preclinical models?

A: Researchers use in vivo models like mice bearing colon 38 tumors to investigate the effects of modulating this compound formation on 5-FU metabolism []. By administering compounds like EU before 5-FU, they can observe changes in the levels of this compound and other metabolites in different tissues using 19F NMR spectroscopy. These studies provide valuable insights into how altering 5-FU catabolism can impact its availability and potential antitumor activity.

Q5: What happens to this compound after it is formed?

A: this compound is further metabolized into alpha-fluoro-beta-alanine (FBAL) [, ]. FBAL is then excreted in the urine, representing a significant route of elimination for the breakdown products of 5-FU.

Q6: Does the formation of this compound vary across species?

A: Yes, the metabolic profile of 5-FU, including the formation and excretion of this compound, can vary significantly across species. For example, studies using 19F NMR spectroscopy have shown distinct differences in the urinary excretion patterns of FUPA and its metabolites between rats, mice, and humans [].

Q7: Are there other drugs or compounds that influence the metabolism of 5-FU and the formation of this compound ?

A: Yes, several compounds can influence 5-FU metabolism. For instance, using modulators like methotrexate, alpha-interferon, or high-dose leucovorin alongside 5-FU led to an increased ratio of anabolites to catabolites in murine colon carcinoma models []. This suggests a potential shift in 5-FU metabolism towards pathways favoring its antitumor activity. Conversely, N-(phosphonacetyl)-L-aspartate decreased the anabolite:catabolite ratio, potentially reducing 5-FU efficacy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.